![molecular formula C34H49N5O6 B1684140 Apicidin CAS No. 183506-66-3](/img/no-structure.png)
Apicidin
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Overview
Description
Apicidin is a fungal metabolite and a broad-spectrum antiprotozoal agent . It is a potent inhibitor of histone deacetylases (HDACs), particularly histone deacetylase 1 and 3 (HDAC1 and HDAC3) . It exhibits anti-protozoal activity against apicomplexan metabolite produced by parasites and also possesses anti-proliferative activity against several cancer cell lines .
Synthesis Analysis
Apicidin is produced by certain isolates of Fusarium semitectum . The apicidin biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) gene cluster . The NRPS gene, named as apicidin synthetase gene 1 (APS1), along with other genes in the cluster, are required for apicidin production . The cluster gene APS2, a putative transcription factor, regulates the expression of the genes in the cluster .Molecular Structure Analysis
Apicidin is a cyclic tetrapeptide . It has structural similarities to the known histone deacetylase inhibitor apicidin . The molecular formula of Apicidin is C34H49N5O6 .Chemical Reactions Analysis
The apicidin biosynthetic pathway involves several chemical reactions . The apicidin analogues apicidin E, apicidin D2, and apicidin B were identified from chemical analysis of the mutants .Physical And Chemical Properties Analysis
The molecular weight of Apicidin is 623.8 g/mol . The molecular formula of Apicidin is C34H49N5O6 .Scientific Research Applications
Treatment of Acute Myeloid Leukemia (AML)
Apicidin has shown promising therapeutic effects on Acute Myeloid Leukemia (AML) cells . It works by inhibiting cell proliferation, facilitating apoptosis, and inducing myeloid differentiation of AML cells . A potential downstream target of Apicidin, QPCT, has been identified, which exhibits significantly decreased expression in AML samples compared with the normal controls .
Histone Deacetylase Inhibition
Apicidin is a fungus-derived histone deacetylase inhibitor . Histone deacetylases (HDACs) are known to moderate histone acetylation and chromatin folding during gene expression . By inhibiting HDACs, Apicidin can affect gene expression and potentially influence various biological processes .
Antiprotozoal Agent
Apicidin is a broad-spectrum antiprotozoal agent . It has been shown to irreversibly prevent the development of intracellular Apicomplexan parasites in vitro through HDAC inhibition .
Tumor Cell Proliferation Inhibition
Research indicates that Apicidin inhibits tumor cell proliferation through gene expression changes of p21WAF1/Cip1 and gelsolin . It can cause cell cycle arrest in the G1 phase .
Decreasing HIF-1α Protein Levels
Apicidin has been shown to decrease HIF-1α protein levels in human and mouse cell lines . This could potentially have implications in the treatment of diseases where HIF-1α plays a role, such as cancer .
Production by Fungi
Apicidin is a cyclic tetrapeptide produced by certain isolates of Fusarium semitectum . Understanding the production of Apicidin by fungi could potentially lead to improved methods of production for therapeutic use .
Safety And Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Apicidin involves the coupling of a hydroxamic acid and a cyclic peptide. The hydroxamic acid is synthesized separately and then coupled with the cyclic peptide to form Apicidin.", "Starting Materials": [ "L-lysine", "L-leucine", "L-proline", "L-valine", "L-phenylalanine", "L-tyrosine", "L-alanine", "L-serine", "tert-butyl carbamate", "ethyl chloroformate", "triethylamine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "2-mercaptoethanol", "acetic anhydride", "sodium hydroxide", "acetic acid", "hydrochloric acid", "methanol", "diethyl ether", "dichloromethane", "dimethylformamide", "dimethyl sulfoxide" ], "Reaction": [ "L-lysine is protected as its tert-butyl carbamate derivative using tert-butyl chloroformate and triethylamine.", "L-leucine, L-proline, L-valine, L-phenylalanine, L-tyrosine, L-alanine, and L-serine are coupled together to form the cyclic peptide using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents.", "The cyclic peptide is then deprotected using 2-mercaptoethanol and acetic acid to remove the tert-butyl carbamate protecting group.", "The hydroxamic acid is synthesized separately by reacting L-lysine with acetic anhydride and sodium hydroxide to form the N-acetyl derivative, which is then reacted with hydroxylamine to form the hydroxamic acid.", "The hydroxamic acid is then coupled with the cyclic peptide using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents.", "The final product, Apicidin, is purified by chromatography using dichloromethane and methanol as solvents." ] } | |
CAS RN |
183506-66-3 |
Product Name |
Apicidin |
Molecular Formula |
C34H49N5O6 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
methyl 6-[(3S,6S,9S,12R)-3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.4.0]hexadecan-9-yl]hexanoate |
InChI |
InChI=1S/C33H47N5O7/c1-5-21(2)29-33(43)37-18-12-11-16-27(37)32(42)34-24(14-7-6-8-17-28(39)44-3)30(40)35-25(31(41)36-29)19-22-20-38(45-4)26-15-10-9-13-23(22)26/h9-10,13,15,20-21,24-25,27,29H,5-8,11-12,14,16-19H2,1-4H3,(H,34,42)(H,35,40)(H,36,41)/t21?,24-,25-,27+,29-/m0/s1 |
InChI Key |
ROUDRKBLRFRFCY-VWIQTCEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
apicidin apicidin C cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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